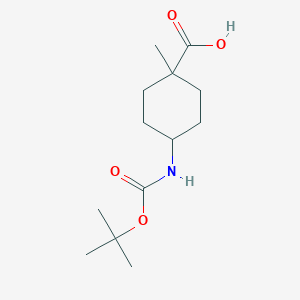
4-((tert-Butoxycarbonyl)amino)-1-methylcyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-((tert-Butoxycarbonyl)amino)-1-methylcyclohexanecarboxylic acid” is an organic compound that contains a tert-butoxycarbonyl (BOC) group . The BOC group is a protecting group used in organic synthesis .
Synthesis Analysis
The synthesis of this compound could involve the use of tert-butoxycarbonyl-protected amino acids . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile .Molecular Structure Analysis
The molecular structure of this compound includes a cyclohexane ring, a carboxylic acid group, and a tert-butoxycarbonyl-protected amino group . The linear formula of this compound is C13H23NO4 .Chemical Reactions Analysis
The BOC group in this compound can be removed via a deprotection reaction . This process involves the use of trifluoroacetic acid (TFA), which results in the formation of a carbamic acid and the release of the tert-butyl cation . The carbamic acid then undergoes decarboxylation to yield the free amine .Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds, such as tert-butoxycarbonyl-protected amino acids, have been found to interact with receptor-type tyrosine-protein phosphatase beta .
Mode of Action
It is known that tert-butoxycarbonyl (boc) protected amino acids, which this compound is a type of, are often used in peptide synthesis . The Boc group serves as a protective group for the amino group during peptide bond formation . The distinctive coupling reagent N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide has been found to enhance amide formation in the Boc-AAILs without the addition of a base .
Biochemical Pathways
Boc-protected amino acids are commonly used in peptide synthesis, suggesting that they may play a role in protein assembly and other processes related to peptide function .
Pharmacokinetics
The compound’s solubility in methanol suggests that it may be well-absorbed in the body .
Result of Action
Given its potential role in peptide synthesis, it may contribute to the formation of specific proteins or peptides, which could have various effects depending on the specific peptide or protein produced .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in various solvents suggests that its action may be influenced by the presence of these solvents . Additionally, the compound’s stability at high temperatures suggests that it may be suitable for use in high-temperature reactions .
Propiedades
IUPAC Name |
1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-9-5-7-13(4,8-6-9)10(15)16/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMYVPLIZYHKTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)NC(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(5-(furan-2-yl)isoxazole-3-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2788961.png)

![2,4-Dichloro-5-(pentan-2-ylsulfamoyl)-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2788965.png)
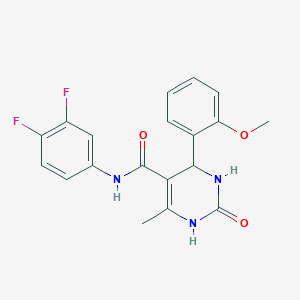
![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2788968.png)
![3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2788969.png)
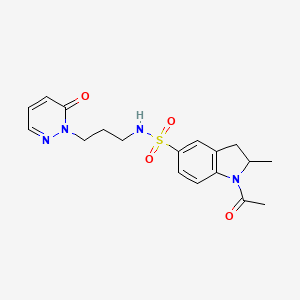
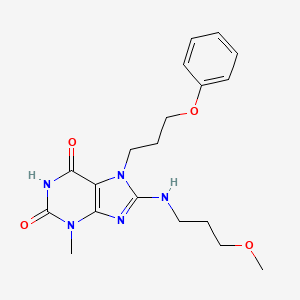
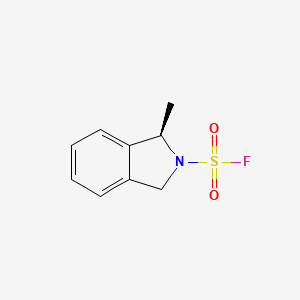
![4-amino-N~5~-benzyl-2-[4-(2-pyridyl)piperazino]-5-pyrimidinecarboxamide](/img/structure/B2788979.png)
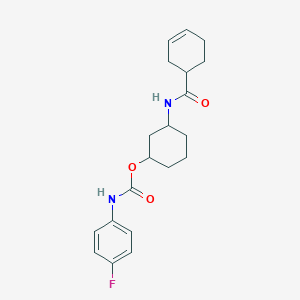

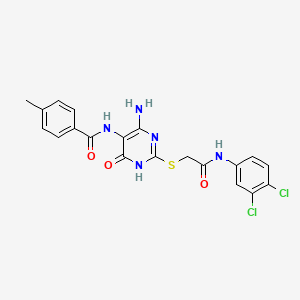
![1-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2788984.png)